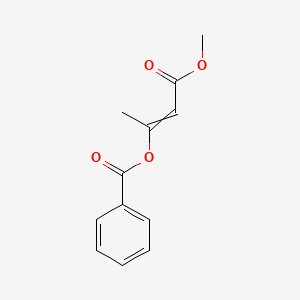
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione is a chemical compound with the molecular formula C₂₈H₂₀O₂P₂S and a molecular weight of 482.47 g/mol This compound features a thiophene ring substituted with two diphenylphosphanyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions
Méthodes De Préparation
The synthesis of 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione typically involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is known as the Paal–Knorr reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism by which 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione exerts its effects involves its ability to coordinate with metal ions. The diphenylphosphanyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions, depending on the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione include other thiophene derivatives and phosphanyl-substituted compounds. For example:
Thiophene-2,5-dione: Lacks the diphenylphosphanyl groups but shares the thiophene and carbonyl structure.
Diphenylphosphanyl-substituted benzenes: Have similar phosphanyl groups but different core structures.
The uniqueness of this compound lies in its combination of the thiophene ring with diphenylphosphanyl and carbonyl groups, which imparts distinct electronic and coordination properties .
Propriétés
Numéro CAS |
56641-86-2 |
|---|---|
Formule moléculaire |
C28H20O2P2S |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
3,4-bis(diphenylphosphanyl)thiophene-2,5-dione |
InChI |
InChI=1S/C28H20O2P2S/c29-27-25(31(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(28(30)33-27)32(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
LCQSIUPZUIFJPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=O)SC3=O)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


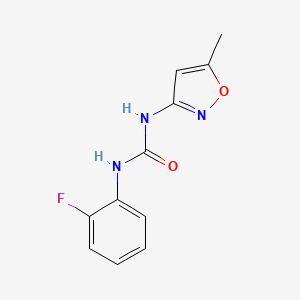
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
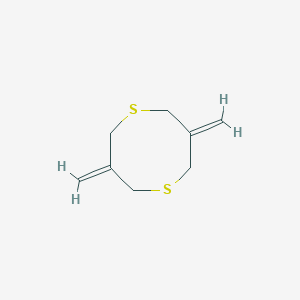
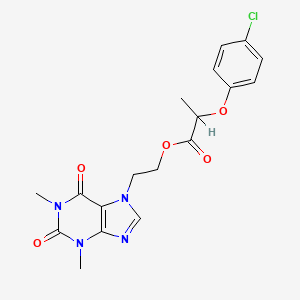
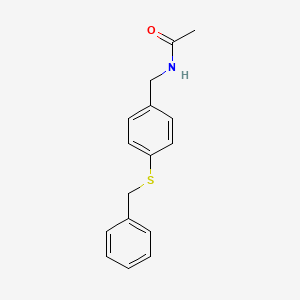
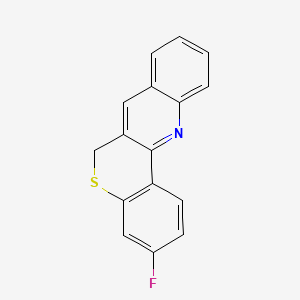
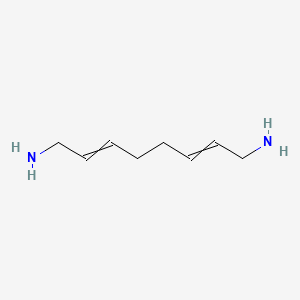
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

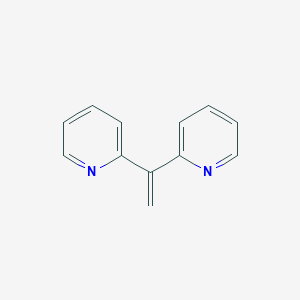
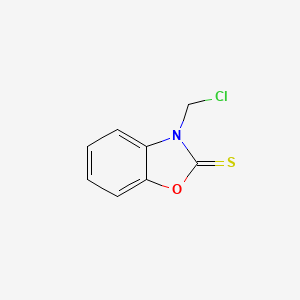

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
